2-(2-ethoxyphenoxy)-N-(2-furylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ethoxyphenoxy)-N-(2-furylmethyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic sensor that plays a crucial role in regulating cellular energy homeostasis. The activation of AMPK has been shown to have therapeutic potential for treating various metabolic disorders, including diabetes, obesity, and cancer.
Mechanism of Action
2-(2-ethoxyphenoxy)-N-(2-furylmethyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme and allosterically increasing its activity. This leads to the phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4.
Biochemical and Physiological Effects:
The activation of AMPK by this compound has been shown to have several biochemical and physiological effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. It also leads to the inhibition of lipogenesis and gluconeogenesis, as well as the activation of autophagy and apoptosis pathways.
Advantages and Limitations for Lab Experiments
2-(2-ethoxyphenoxy)-N-(2-furylmethyl)acetamide has several advantages for use in lab experiments, including its high potency and selectivity for AMPK activation. However, it also has some limitations, such as its relatively short half-life and potential off-target effects.
Future Directions
There are several potential future directions for research on 2-(2-ethoxyphenoxy)-N-(2-furylmethyl)acetamide, including the development of more potent and selective AMPK activators, the investigation of its effects on other physiological processes beyond energy metabolism, and the exploration of its therapeutic potential in various disease models. Additionally, the use of this compound in combination with other drugs or therapies may lead to synergistic effects and improved outcomes.
Synthesis Methods
The synthesis of 2-(2-ethoxyphenoxy)-N-(2-furylmethyl)acetamide involves several steps, starting with the reaction of 2-ethoxyphenol with ethyl bromoacetate to form ethyl 2-(2-ethoxyphenoxy)acetate. This intermediate is then converted to 2-(2-ethoxyphenoxy)acetic acid, which is further transformed into the final product through a series of reactions involving furfurylamine and acetic anhydride.
Scientific Research Applications
2-(2-ethoxyphenoxy)-N-(2-furylmethyl)acetamide has been extensively studied for its potential therapeutic effects in various metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as enhance fatty acid oxidation and reduce lipid accumulation in liver cells. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2-(2-ethoxyphenoxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H17NO4/c1-2-18-13-7-3-4-8-14(13)20-11-15(17)16-10-12-6-5-9-19-12/h3-9H,2,10-11H2,1H3,(H,16,17) |
InChI Key |
ZRLWOEZLLONVOO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OCC(=O)NCC2=CC=CO2 |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.